molecular formula C14H16N4 B1518049 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile CAS No. 876299-39-7

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1518049
CAS RN: 876299-39-7
M. Wt: 240.3 g/mol
InChI Key: PLBIIYNGXZDKGO-UHFFFAOYSA-N
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Description

“3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile” is a chemical compound . It belongs to the class of compounds known as pyrazoles, which are considered privileged scaffolds in medicinal chemistry .


Synthesis Analysis

Pyrazoles can be synthesized using a variety of methods . For example, one method involves the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Chemical Reactions Analysis

Pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the search results .

Scientific Research Applications

Carbon Dioxide Fixation

A study explored the use of a bifunctional frustrated Lewis pair for the fixation of carbon dioxide and related small molecules, resulting in the formation of zwitterionic, bicyclic boraheterocycles. This process is significant for its applications in carbon capture and utilization, highlighting the role of pyrazolylborane derivatives in environmental chemistry (Theuergarten et al., 2012).

Hydrogen-bonded Structures

Research on hydrogen-bonded chains and aggregates in pyrazole derivatives has provided insights into the molecular structures and interactions within crystals. These findings are important for the development of materials with specific optical or electronic properties (Abonía et al., 2007).

Antitumor Agents

A study involving the synthesis of novel benzimidazoles with pyrazole moieties highlighted their potential as antitumor agents. This research is crucial for the development of new cancer treatments, showing the utility of pyrazole derivatives in medicinal chemistry (Abonía et al., 2011).

Cooperative Molecular Dimers

The synthesis and characterization of pyrazoles with specific substituents led to the observation of cooperative molecular dimers through hydrogen bonding. Such studies are fundamental for designing molecules with desired chemical properties and behaviors (Zheng et al., 2010).

Green Chemistry Applications

A green, solvent-free synthesis method for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines showcases the environmental benefits of employing pyrazole derivatives in organic synthesis, reducing the need for hazardous solvents and streamlining chemical processes (Al-Matar et al., 2010).

Safety and Hazards

The safety and hazards of “3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile” are not specified in the search results .

Future Directions

The future directions of research on “3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be done to determine their safety and hazards .

properties

IUPAC Name

3-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-5-10(7-11)9-15/h4-8H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBIIYNGXZDKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182583
Record name 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876299-39-7
Record name 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876299-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
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Synthesis routes and methods

Procedure details

A solution of 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide (5.2 g, 20 mmol) in SOCl2 (50 mL) was heated at reflux for 6 h. After removal of the solvent, the residue was dissolved in EtOAc (100 mL). The organic layer was washed with saturated NaHCO3 and brine, dried (Na2SO4), filtered, and purified by column chromatography to afford 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzonitrile (3.5 g, 73% yield).
Name
3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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